molecular formula C27H22N2O7 B2649533 N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-71-4

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2649533
CAS No.: 866342-71-4
M. Wt: 486.48
InChI Key: XGAQNFQKAZCDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-dihydroquinolin-1-yl core substituted with a 6-methoxy group and a 4-methoxybenzoyl moiety. The compound’s partially hydrogenated quinolinone core distinguishes it from fully aromatic analogs, which may influence its electronic configuration and intermolecular interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O7/c1-33-18-6-3-16(4-7-18)26(31)21-13-29(22-9-8-19(34-2)12-20(22)27(21)32)14-25(30)28-17-5-10-23-24(11-17)36-15-35-23/h3-13H,14-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAQNFQKAZCDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinolinone intermediates, followed by their coupling under specific conditions. Common reagents include methoxybenzoyl chloride, acetic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Quinolinone Substituents

  • Target Compound: A single 6-methoxy group on the quinolinone ring.
  • Analog : 6,7-Dimethoxy substituents, increasing polarity and electron-donating effects. This may enhance water solubility but reduce lipophilicity compared to the target compound .

Benzoyl Group Modifications

  • Target Compound : 4-Methoxybenzoyl group, providing electron-donating effects.
  • Analog : 4-Methylbenzoyl group, which is less polar and more lipophilic. This difference could influence binding affinity to hydrophobic targets or metabolic stability .

Acetamide Side Chain

Both the target compound and the analog share an N-(1,3-benzodioxol-5-yl)acetamide group, suggesting similar metabolic pathways or interactions with enzymes targeting benzodioxol moieties. In contrast, the compound features a bulkier N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl) substituent, likely increasing steric hindrance and reducing membrane permeability .

Comparative Data Table

Compound Name Core Structure Quinolinone Substituents Benzoyl Group Acetamide Group Reference
N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (Target) 1,4-Dihydroquinolin-1-yl 6-Methoxy 4-Methoxybenzoyl N-(2H-1,3-benzodioxol-5-yl)
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide () 4-Oxoquinolin-1-yl 6,7-Dimethoxy 4-Methylbenzoyl N-(1,3-benzodioxol-5-yl)
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () Indole 5-Methoxy, 2-Methyl 4-Chlorobenzoyl N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)
3-{4-[5-(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-ylamino)-5-oxopentyloxy]-benzylamino}-N-hydroxy-4-methoxybenzamide () Dihydroquinolin-6-ylamino N/A N/A Hydroxybenzamide

Research Findings and Implications

  • Structural Insights: The target compound’s dihydroquinolinone core and substituent profile may offer a balance between polarity and lipophilicity, optimizing bioavailability compared to analogs in and .
  • Synthetic Challenges : The methoxy and benzodioxol groups in the target compound may require precise regioselective synthesis to avoid byproducts, as seen in ’s methodology for related derivatives .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzodioxole moiety : Imparts potential antioxidant properties.
  • Dihydroquinoline structure : Associated with various biological activities, including antimicrobial and anticancer effects.
  • Methoxy and benzoyl substituents : May enhance lipophilicity and bioactivity.

Molecular Formula

The molecular formula is C22H24N2O5C_{22}H_{24}N_{2}O_{5}, indicating a relatively large and complex molecule.

Anticancer Activity

Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. A study involving similar structures demonstrated that modifications at the nitrogen atom and the presence of methoxy groups could enhance antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structural motifs displayed IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells, suggesting strong antiproliferative effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In related studies, compounds with methoxy substitutions have shown:

  • Antibacterial Effects : Specific derivatives exhibited MIC values as low as 8 µM against Gram-positive bacteria such as Enterococcus faecalis .

Antioxidant Activity

The presence of the benzodioxole moiety is linked to antioxidant activity. Compounds with similar structures have demonstrated:

  • Free Radical Scavenging : Enhanced antioxidant activity in vitro, attributed to the ability to donate hydrogen atoms or electrons to stabilize free radicals .

Targeting Specific Pathways

The biological activities of this compound may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Through pathways that activate caspases and other apoptotic factors.
  • Antioxidative Mechanisms : Reducing oxidative stress within cells, thereby protecting against cellular damage.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

StudyCompoundActivityIC50 (µM)Notes
Benzimidazole derivativesAntiproliferative3.1 - 5.3Selective against MCF-7
Ketoprofen analogsCOX inhibitionVariesPotential anti-inflammatory effects

Conclusion from Case Studies

The findings from these studies highlight the potential of compounds similar to this compound in therapeutic applications, particularly in oncology and infectious diseases.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways involved in its biological activity.
  • Structural Modifications : To optimize the compound for enhanced potency and reduced toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.